O-(4-Methoxybenzyl)hydroxylamine hydrochloride
Description
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is commonly used as an intermediate in pharmaceutical and chemical research. The compound is known for its stability and reactivity, making it a valuable reagent in various synthetic processes .
Properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEZQYZJFCIQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236504 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-33-5 | |
| Record name | Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The process typically follows:
$$
\text{NH}2\text{OH·HCl} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{4-MeO-C}6\text{H}4\text{CH}2\text{ONH}2·\text{HCl} + \text{NaCl} + \text{H}_2\text{O}
$$
Key parameters include:
- Temperature : 50–65°C to balance reaction rate and byproduct formation.
- pH Control : Maintained at 9–10 using 50% NaOH to deprotonate hydroxylamine and drive the reaction.
- Stoichiometry : A 1:1.2 molar ratio of hydroxylamine hydrochloride to 4-methoxybenzyl chloride minimizes unreacted starting material.
Workup and Purification
Post-reaction, the mixture is acidified with HCl to precipitate the product. Recrystallization from ethyl acetate/water yields >98% purity. Table 1 summarizes optimized conditions from patent CN102531950A:
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 55–65°C | Maximizes substitution rate |
| NaOH Concentration | 50% (w/w) | Ensures complete deprotonation |
| Reaction Time | 24 hours | Completes conversion |
| Recrystallization Solvent | Ethyl acetate/water (3:1) | Removes NaCl and byproducts |
Mitsunobu Reaction with Subsequent Deprotection
A modular approach employs the Mitsunobu reaction to install the 4-methoxybenzyl group onto a protected hydroxylamine precursor. This method is favored for its regioselectivity in complex syntheses.
Synthetic Steps
- Mitsunobu Coupling :
N-Hydroxyphthalimide reacts with 4-methoxybenzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):
$$
\text{Phth-NOH} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Phth-N-O-CH}2\text{C}6\text{H}_4\text{-4-OMe}
$$ - Deprotection :
Hydrazine cleaves the phthalimide group, followed by HCl treatment to form the hydrochloride salt.
Performance Metrics
- Yield : 75–85% over two steps.
- Purity : ≥97% after column chromatography (silica gel, ethyl acetate/heptane).
- Advantage : Avoids harsh alkaline conditions, suitable for acid-sensitive substrates.
Reductive Amination of 4-Methoxybenzaldehyde Oxime
An alternative route reduces 4-methoxybenzaldehyde oxime using hydrogen gas or ammonium formate in the presence of a Pd/C catalyst.
Procedure Overview
- Oxime Formation :
4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride:
$$
\text{4-MeO-C}6\text{H}4\text{CHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-MeO-C}6\text{H}4\text{CH=NOH} + \text{HCl} + \text{H}2\text{O}
$$ - Reduction :
Catalytic hydrogenation (1 atm H₂, 25°C) or transfer hydrogenation (HCOONH₄, Pd/C) yields the hydroxylamine intermediate, which is subsequently treated with HCl.
Key Data
- Catalyst Loading : 5–10% Pd/C achieves full conversion within 3 hours.
- Yield : 90–95% after recrystallization.
- Limitation : Requires specialized equipment for hydrogenation.
Comparative Analysis of Methods
Table 2 evaluates the three primary methods:
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 80–90 | 98–99 | High | Industrial-scale |
| Mitsunobu/Deprotection | 75–85 | 97–98 | Moderate | Lab-scale |
| Reductive Amination | 90–95 | 99 | Low | Pilot-scale |
Alkylation is preferred for bulk production due to its simplicity and low cost, while reductive amination offers superior purity for pharmaceutical applications.
Applications in Organic Synthesis
The compound serves as a key intermediate in:
- Peptide Synthesis : Protection of amines via Pmoc (4-methoxybenzyloxycarbonyl) groups.
- Oxime Formation : Condensation with ketones/aldehydes for bioconjugation.
- Anticancer Agents : Precursor to IDO1 inhibitors with sub-micromolar activity.
Chemical Reactions Analysis
Oxime Formation with Carbonyl Compounds
O-(4-Methoxybenzyl)hydroxylamine hydrochloride reacts with aldehydes and ketones to form stable oximes via nucleophilic attack. This reaction is pivotal in protecting carbonyl groups and synthesizing bioactive molecules.
Mechanism :
-
Nucleophilic Attack : The hydroxylamine’s nitrogen attacks the electrophilic carbonyl carbon.
-
Proton Transfer : A proton shifts from the hydroxylamine to the carbonyl oxygen, forming an imine intermediate.
-
Tautomerization : The intermediate tautomerizes to yield the oxime product .
Reaction Conditions :
-
Typically conducted in polar aprotic solvents (e.g., DMF, THF) at 20–50°C.
-
Yields exceed 80% for aromatic aldehydes (e.g., 4-nitrobenzaldehyde) .
Example :
| Carbonyl Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromobenzaldehyde | 4-Bromo-benzaldoxime | 87 | THF, 25°C, 24h |
| 4-Nitrobenzaldehyde | 4-Nitro-benzaldoxime | 88 | DMF, 50°C, 20h |
Coupling Reactions
The compound serves as a nucleophile in peptide and heterocycle synthesis:
-
Example : Coupling with carboxylic acids to form hydroxamic acids, used in protease inhibitor development .
Reactivity with Biological Targets
While primarily a synthetic reagent, this compound exhibits moderate inhibition of heme-containing enzymes:
| Enzyme | IC₅₀ (μM) | Selectivity vs. IDO1 |
|---|---|---|
| CYP3A4 | 7.2–15 | 22–48 fold less |
| Catalase | >100 | No inhibition |
This selectivity suggests preferential binding to IDO1’s heme pocket, though off-target effects necessitate caution .
Stability and Kinetic Considerations
Scientific Research Applications
Chemical Properties and Identification
Chemical Identifiers:
- CAS Number: 876-33-5
- IUPAC Name: O-[(4-methoxyphenyl)methyl]hydroxylamine
- PubChem CID: 120426
This compound is characterized by its hydroxylamine functional group, which plays a crucial role in its reactivity and applications.
Pharmaceutical Applications
O-(4-Methoxybenzyl)hydroxylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic reactions makes it valuable in drug development.
Case Studies in Drug Development
-
Indoleamine 2,3-Dioxygenase Inhibition:
- Research has indicated that derivatives of hydroxylamines, including O-benzylhydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. The structure-activity relationship studies revealed that modifications to the aromatic ring can enhance inhibitory potency, making these compounds promising candidates for further development .
- Synthesis of Benzyl Esters:
Chemical Research Applications
In addition to pharmaceutical applications, this compound is employed in various chemical research contexts.
Synthetic Applications
- C–C Amination Reactions:
- Hydroxylamine-Mediated Transformations:
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. Its molecular targets include enzymes and other biomolecules, where it can act as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
- O-(4-Methoxybenzyl)hydroxylamine
- O-(Carboxymethyl)hydroxylamine
- O-(4-Methoxyphenyl)hydroxylamine
Comparison: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and stability. Compared to O-(4-Methoxybenzyl)hydroxylamine, the hydrochloride form is more stable and easier to handle. O-(Carboxymethyl)hydroxylamine and O-(4-Methoxyphenyl)hydroxylamine have different functional groups, leading to variations in their reactivity and applications .
Biological Activity
O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No. 876-33-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a precursor in pharmaceutical synthesis. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : C₈H₁₁ClN₁O₂
- Molecular Weight : 153.18 g/mol
- Appearance : White solid
- Purity : 98% .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes, notably indoleamine 2,3-dioxygenase (IDO1). IDO1 is a critical enzyme involved in the catabolism of tryptophan and is implicated in immune regulation and tumor progression.
Inhibition of IDO1
Research indicates that derivatives of hydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine, can act as potent inhibitors of IDO1. The structural modifications in these compounds have been shown to enhance their inhibitory potency significantly. For instance, halogen substitutions on the aromatic ring have been found to improve the binding affinity and efficacy against IDO1, demonstrating nanomolar-level potency .
Antitumor Activity
This compound has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. Notably, compounds with similar structural motifs have been reported to exhibit IC₅₀ values in the low micromolar range against several cancer types .
Antioxidant Properties
The compound also exhibits antioxidant activity, which contributes to its potential therapeutic applications. Antioxidants play a crucial role in mitigating oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on IDO1 Inhibition : A study highlighted that O-benzylhydroxylamine derivatives could inhibit IDO1 effectively, with modifications leading to increased potency. The most effective derivatives demonstrated significant cellular activity with minimal toxicity .
- Antiproliferative Activity : A series of benzimidazole carboxamides bearing methoxy substituents were tested for antiproliferative effects against various cancer cell lines. Compounds similar to O-(4-Methoxybenzyl)hydroxylamine showed promising results, indicating potential for further development .
- Antioxidative Studies : Research indicated that certain hydroxylamine derivatives exhibited strong antioxidative properties compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting a dual mechanism where they combat oxidative stress while also inhibiting tumor growth .
Table 1: Biological Activity Summary of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| IDO1 Inhibition | Potent sub-micromolar inhibitor | |
| Antiproliferative | IC₅₀ values in low micromolar range | |
| Antioxidant Activity | Superior to BHT in certain assays |
Table 2: Structure-Activity Relationship (SAR) Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
